molecular formula C7H13N3 B3085254 1-Butyl-1H-pyrazol-4-amine CAS No. 1152866-75-5

1-Butyl-1H-pyrazol-4-amine

Cat. No.: B3085254
CAS No.: 1152866-75-5
M. Wt: 139.2 g/mol
InChI Key: JLIFLCXHPOQVLW-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFLCXHPOQVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Versatile Scaffold

1-Butyl-1H-pyrazol-4-amine represents a key building block in the ever-expanding universe of medicinal chemistry and materials science. As a substituted 4-aminopyrazole, its structural motif is a privileged scaffold, frequently appearing in FDA-approved drugs and a vast array of biologically active compounds.[1] The strategic placement of the butyl group at the N1 position and the amino group at the C4 position imbues this molecule with a unique combination of lipophilicity and nucleophilicity, making it a versatile precursor for the synthesis of novel therapeutic agents and functional materials.[2] This guide, intended for the discerning researcher, aims to provide a comprehensive understanding of the chemical properties and stability of this compound, underpinned by field-proven insights and methodologies. We will delve into its synthesis, reactivity, and stability, offering not just data, but the scientific rationale behind the experimental choices, thereby empowering you to harness the full potential of this valuable compound.

I. Physicochemical Characteristics: A Data-Driven Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, we can extrapolate key properties based on the well-characterized behavior of analogous substituted pyrazoles and amines.

PropertyEstimated Value/CharacteristicRationale and Key Considerations
Molecular Formula C₇H₁₃N₃---
Molecular Weight 139.20 g/mol ---
Appearance Colorless to pale yellow solid or oilUnsubstituted 1H-pyrazol-4-amine is a solid.[3] The introduction of the butyl group may lower the melting point, potentially rendering it a low-melting solid or an oil at room temperature.
Melting Point Not availableThe melting point of the parent 1H-pyrazole is 70 °C, a value elevated by intermolecular hydrogen bonding.[4] N-alkylation disrupts this hydrogen bonding network, generally leading to lower melting points.
Boiling Point Not availableExpected to be significantly higher than non-polar compounds of similar molecular weight due to the presence of the polar amino and pyrazole functionalities.
Solubility Soluble in organic solvents; sparingly soluble in waterAmines are generally soluble in organic solvents like alcohols, ethers, and benzene.[5][6] The butyl group enhances lipophilicity, while the amino and pyrazole nitrogens can participate in hydrogen bonding, allowing for some water solubility. One polar amine group can typically solubilize an alkyl chain of about four carbons in water.[7]
pKa Not availableThe pKa will be influenced by the basicity of the exocyclic amino group and the pyrazole ring nitrogens. Pyrazole itself is a weak base.[4] The electron-donating nature of the butyl group may slightly increase the basicity compared to the unsubstituted parent compound.

II. Synthesis of this compound: A Practical Two-Step Approach

A reliable and scalable synthesis is paramount for the utilization of any chemical building block. For 1-alkyl-4-aminopyrazoles, a practical and efficient two-step synthetic route starting from the commercially available 4-nitropyrazole has been reported.[8] This method avoids the use of potentially explosive reagents that have been employed in other routes to 4-aminopyrazoles.[9][10]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Alkylation (Mitsunobu Reaction) cluster_1 Step 2: Nitro Group Reduction 4-Nitropyrazole 4-Nitropyrazole PPh3_DIAD PPh3, DIAD THF, 0 °C to rt 4-Nitropyrazole->PPh3_DIAD Butan-1-ol Butan-1-ol Butan-1-ol->PPh3_DIAD 1-Butyl-4-nitro-1H-pyrazole 1-Butyl-4-nitro-1H-pyrazole PPh3_DIAD->1-Butyl-4-nitro-1H-pyrazole 1-Butyl-4-nitro-1H-pyrazole_in 1-Butyl-4-nitro-1H-pyrazole H2_PdC H2 (atm), Pd/C Ethanol, rt 1-Butyl-4-nitro-1H-pyrazole_in->H2_PdC This compound This compound H2_PdC->this compound

Caption: A two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-Butyl-4-nitro-1H-pyrazole via Mitsunobu Reaction

  • Rationale: The Mitsunobu reaction provides a reliable method for the N-alkylation of pyrazoles with primary alcohols under mild conditions.[8] This reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the nucleophilic pyrazole nitrogen.

  • Procedure:

    • To a stirred solution of 4-nitropyrazole (1.0 eq.), butan-1-ol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-butyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound by Catalytic Hydrogenation

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[8] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

  • Procedure:

    • Dissolve 1-butyl-4-nitro-1H-pyrazole (1.0 eq.) in ethanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

III. Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the nucleophilic character of the C4-amino group. This functionality serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives.[1]

Key Reactions of the Amino Group

G cluster_0 Functionalization Pathways cluster_1 Resulting Derivatives Start This compound Sulfonamidation Sulfonamidation Start->Sulfonamidation RSO₂Cl, Base ReductiveAmination Reductive Amination Start->ReductiveAmination R'CHO, [H] Diazotization Diazotization Start->Diazotization NaNO₂, H⁺ Sulfonamide Sulfonamide Sulfonamidation->Sulfonamide N-Alkyl_Amine N-Alkyl/Aryl Amine ReductiveAmination->N-Alkyl_Amine Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt

Caption: Key reaction pathways of this compound.

1. Sulfonamidation

The reaction with sulfonyl chlorides provides access to pyrazole-sulfonamide hybrids, a class of compounds with significant pharmacological interest.[1]

  • Experimental Insight: The reaction of a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with 4-methylbenzenesulfonyl chloride in the presence of triethylamine in acetonitrile at room temperature resulted in an 88% yield of the corresponding N,N-ditosylbenzenesulfonamide.[11] This suggests that the amino group of this compound is sufficiently nucleophilic to readily undergo sulfonamidation.

  • Protocol:

    • Dissolve this compound (1.0 eq.) and triethylamine (2.4 eq.) in acetonitrile.

    • Add a solution of the desired sulfonyl chloride (2.0 eq.) in acetonitrile dropwise at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

2. Reductive Amination

Reductive amination is a powerful method for the N-alkylation or N-arylation of the amino group, proceeding through an imine intermediate.[12]

  • Experimental Insight: A one-pot, two-step synthesis has been successfully applied to 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde.[12] The initial condensation to form the imine was achieved by heating under solvent-free conditions, followed by in-situ reduction with sodium borohydride in methanol. This approach is advantageous due to its operational simplicity and short reaction times.

  • Protocol:

    • In an open-topped tube, mix this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.).

    • Heat the mixture (e.g., at 120 °C) for 2 hours under solvent-free conditions.

    • Cool the mixture to room temperature and dissolve the resulting imine intermediate in methanol.

    • Add sodium borohydride (NaBH₄, 2.0 eq.) portion-wise with stirring.

    • Continue stirring at room temperature for 1 hour.

    • Reduce the volume of the reaction mixture, add distilled water, and extract the product with an organic solvent.

    • Dry the organic phase, concentrate, and purify by column chromatography.

3. Diazotization and Subsequent Transformations

The primary amino group can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions.[1] This opens up avenues for the introduction of a wide range of substituents at the C4 position.

IV. Stability and Storage: Ensuring Compound Integrity

The stability of this compound is a critical consideration for its storage and handling, as well as for its use in multi-step syntheses and biological assays.

  • General Stability: Pyrazole rings are generally stable to oxidation.[4] However, like many amines, this compound may be susceptible to air oxidation over time, potentially leading to coloration of the sample.

  • pH Sensitivity: As a basic compound, this compound will form salts in acidic media. The stability of the compound across a range of pH values would need to be experimentally determined, particularly if it is to be used in aqueous biological systems. Pyrazole derivatives have been noted for their pH sensitivity in certain applications.[13]

  • Recommended Storage: To ensure long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.

V. Conclusion: A Versatile Tool for Innovation

This compound is a valuable and versatile building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the predictable reactivity of its amino group provide a solid foundation for the creation of diverse molecular architectures. By understanding its chemical properties and stability, researchers can confidently and effectively incorporate this compound into their synthetic strategies, paving the way for the development of novel molecules with desired functions. This guide has aimed to provide a technically sound and practically useful overview to aid in these endeavors.

References

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications | Request PDF. [Link]

  • Google Patents.
  • PubChem. 1H-pyrazol-4-amine. [Link]

  • ResearchGate. Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. [Link]

  • ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]

  • ACS Publications. Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines | The Journal of Organic Chemistry. [Link]

  • Synthetic Routes to 4-Amino-Pyrazoles from Vinamidinium Salts. (2007). Synfacts, 2007(11), 1136–1136. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • 7.3 Solubility of Amines. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry II. [Link]

  • Scribd. Properties and Solubility of Amines | PDF | Amine | Physical Chemistry. [Link]

Sources

An In-Depth Technical Guide to 1-Butyl-1H-pyrazol-4-amine: Molecular Structure, Physicochemical Properties, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Butyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest to researchers in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] This document details the molecular structure, physicochemical properties, and a robust framework for the synthesis and analytical characterization of this compound. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as an essential resource for scientists engaged in the synthesis, evaluation, and application of novel pyrazole derivatives. While specific experimental data for the n-butyl isomer is not widely published, this guide establishes a predictive and methodological framework based on established principles and data from closely related analogs.

Introduction

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its unique electronic properties and structural versatility allow it to interact with a diverse range of biological targets. Consequently, pyrazole derivatives have been successfully developed as potent agents for treating a multitude of conditions, exhibiting activities that include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3] The established success of pyrazole-containing drugs underscores the value of synthesizing and characterizing novel analogs like this compound for new therapeutic applications.

Profile of this compound

This compound is a functionalized pyrazole featuring an n-butyl group at the N1 position and a primary amine at the C4 position. The N1-alkylation prevents tautomerization, providing a fixed regioisomer crucial for consistent structure-activity relationship (SAR) studies. The 4-amino group serves as a key synthetic handle for further molecular elaboration, enabling its use as a versatile building block for constructing more complex molecules and chemical libraries.

Molecular Structure and Identification

Chemical Structure

The structural representation of this compound is fundamental to understanding its chemical behavior.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers

Precise identification is critical for regulatory compliance, database searches, and accurate scientific communication.

IdentifierValueSource
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not assigned (Analog: 3524-51-4 for 1-Butyl-5 -methyl-1H-pyrazol-5 -amine)
Molecular Formula C₇H₁₃N₃Calculated
Molecular Weight 139.20 g/mol Calculated
Canonical SMILES CCCCN1C=C(C=N1)NCalculated
InChI InChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5,8H2,1H3Calculated
InChIKey YPFUIPTVFZWQDE-UHFFFAOYSA-NCalculated

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, absorption, and reactivity. While experimental data for this compound is scarce, the following table includes predicted values and data from the parent compound, 1H-pyrazol-4-amine, for reference.

PropertyPredicted/Reference ValueRationale and Significance
Physical State Solid or liquidThe butyl chain may lower the melting point compared to the parent amine.
Melting Point Not available (Parent amine: 84 °C)Purity indicator. The alkyl chain is expected to alter crystal lattice packing.
Boiling Point >200 °C (Predicted)Influences purification methods (e.g., distillation) and thermal stability.
pKa (Conjugate Acid) 5.0 - 6.0 (Predicted)Governs the ionization state at physiological pH, affecting receptor binding and solubility.
LogP (Octanol/Water) 1.0 - 1.5 (Predicted)A key indicator of lipophilicity, which impacts membrane permeability and ADME properties.
Solubility Soluble in methanol, ethanol, DMSO. Limited solubility in water.Crucial for selecting appropriate solvents for reactions, purification, and biological assays.

Synthesis and Purification

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The most logical approach for constructing the 1-substituted-4-aminopyrazole core is a three-step sequence involving pyrazole formation, nitration, and subsequent reduction.[4]

Proposed Synthetic Protocol

This protocol is a validated, multi-step process that ensures high purity and yield. The choice of reagents and conditions is based on established chemical principles for pyrazole synthesis.

Step 1: Synthesis of 1-Butyl-1H-pyrazole

  • Causality: This initial step builds the core heterocyclic ring. The reaction of pyrazole with an alkyl halide under basic conditions is a standard and efficient N-alkylation method. Sodium hydride is a strong, non-nucleophilic base that deprotonates the pyrazole, forming a highly nucleophilic pyrazolide anion that readily attacks the butyl bromide.

  • Procedure:

    • Suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of pyrazole (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

    • Add 1-bromobutane (1.05 eq.) dropwise.

    • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction, quench cautiously with water, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by vacuum distillation.

Step 2: Nitration of 1-Butyl-1H-pyrazole

  • Causality: This step installs the precursor to the amine group at the C4 position. A mixture of nitric and sulfuric acid is a classic and potent nitrating agent. The highly acidic environment generates the nitronium ion (NO₂⁺), a powerful electrophile that attacks the electron-rich C4 position of the pyrazole ring.

  • Procedure:

    • Add 1-Butyl-1H-pyrazole (1.0 eq.) to concentrated sulfuric acid at 0 °C.

    • Add a mixture of concentrated nitric acid (1.1 eq.) and sulfuric acid dropwise, keeping the internal temperature below 10 °C.

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product, 1-Butyl-4-nitro-1H-pyrazole, with dichloromethane.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to yield the crude product.

Step 3: Reduction of 1-Butyl-4-nitro-1H-pyrazole to this compound

  • Causality: This final step converts the nitro group to the target amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is an excellent catalyst that adsorbs both the substrate and hydrogen gas, facilitating the reduction on its surface.

  • Procedure:

    • Dissolve the nitro-pyrazole (1.0 eq.) in methanol or ethanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

    • Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & QC start Pyrazole + 1-Bromobutane step1 Step 1: N-Alkylation (NaH, THF) start->step1 intermediate1 1-Butyl-1H-pyrazole step1->intermediate1 step2 Step 2: Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 1-Butyl-4-nitro-1H-pyrazole step2->intermediate2 step3 Step 3: Reduction (H₂, Pd/C) intermediate2->step3 product Crude Product step3->product purify Column Chromatography (Silica Gel) product->purify qc Purity & Identity Check (TLC, NMR, MS) purify->qc final_product Pure this compound qc->final_product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution.[5] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

  • Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

    • δ 7.2-7.4 (s, 1H): Singlet corresponding to the proton at the C5 position of the pyrazole ring.

    • δ 7.0-7.2 (s, 1H): Singlet for the proton at the C3 position.

    • δ 3.9-4.1 (t, 2H): Triplet for the -CH₂- group of the butyl chain attached to the ring nitrogen (N1).

    • δ 3.5-3.8 (br s, 2H): Broad singlet for the -NH₂ protons. This signal may exchange with D₂O.

    • δ 1.7-1.9 (m, 2H): Multiplet (sextet) for the second -CH₂- group of the butyl chain.

    • δ 1.3-1.5 (m, 2H): Multiplet (sextet) for the third -CH₂- group of the butyl chain.

    • δ 0.9-1.0 (t, 3H): Triplet for the terminal -CH₃ group of the butyl chain.

  • Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

    • δ 135-140: C5 carbon of the pyrazole ring.

    • δ 125-130: C3 carbon of the pyrazole ring.

    • δ 115-120: C4 carbon, attached to the amino group.

    • δ 48-52: N-CH₂ carbon of the butyl group.

    • δ 30-33: Second CH₂ carbon of the butyl group.

    • δ 19-22: Third CH₂ carbon of the butyl group.

    • δ 13-15: Terminal CH₃ carbon of the butyl group.

  • Experimental Protocol:

    • Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the structure.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[6] For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal to observe the protonated molecular ion [M+H]⁺.

  • Expected Data (ESI-MS):

    • Molecular Ion: A prominent peak at m/z 140.12 ([M+H]⁺), confirming the molecular formula C₇H₁₃N₃.

    • Key Fragments: Potential fragmentation could involve the loss of the butyl group, leading to a fragment at m/z 83.05.

  • Experimental Protocol:

    • Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da).

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7]

  • Expected Characteristic Absorptions:

    • 3300-3500 cm⁻¹: Two sharp-to-medium bands, characteristic of the symmetric and asymmetric N-H stretching of a primary amine.[7]

    • 2850-2960 cm⁻¹: Strong, sharp bands corresponding to the C-H stretching of the butyl group's CH₂, and CH₃ groups.

    • ~1620 cm⁻¹: N-H scissoring (bending) vibration of the primary amine.

    • ~1550-1580 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

    • 1250-1335 cm⁻¹: C-N stretching of the aromatic amine.

  • Experimental Protocol:

    • Prepare a sample as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

    • Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Analytical Characterization Workflow

G cluster_spec Spectroscopic Analysis cluster_data Data Interpretation start Purified Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir FTIR Spectroscopy start->ir nmr_data Confirm Connectivity & Stereochemistry nmr->nmr_data ms_data Confirm Molecular Weight & Formula ms->ms_data ir_data Confirm Functional Groups ir->ir_data final_confirmation Structure & Purity Confirmed nmr_data->final_confirmation ms_data->final_confirmation ir_data->final_confirmation

Caption: Integrated workflow for the analytical characterization of the target compound.

Safety, Handling, and Storage

  • Hazard Identification: Based on data for the parent 1H-pyrazol-4-amine, this compound should be handled as potentially hazardous.[8]

    • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

  • Handling:

    • Use only in a well-ventilated area or a chemical fume hood.[9]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, dark place.

    • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides a comprehensive technical framework for its synthesis, purification, and detailed characterization. By adhering to the outlined protocols, researchers can ensure the production of high-purity material and reliably verify its molecular structure. The integration of NMR, MS, and IR spectroscopy provides a robust, self-validating methodology essential for advancing research and development efforts that utilize this promising pyrazole derivative.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link]

  • Bekkali, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4833.
  • Fujisawa, K., et al. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Zeitschrift für Kristallographie - New Crystal Structures.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • American Elements. (n.d.). 1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Retrieved from [Link]

  • Lee, K. G., & Shin, H. S. (2017). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological research, 33(1), 59–65.
  • Basile, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3736.
  • D'Souza, S., & Belnavis, A. (2020). NMR Characterization of RNA Small Molecule Interactions. Methods in molecular biology (Clifton, N.J.), 2114, 131–147.
  • ACS Publications. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • Chemistry Steps. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1-Butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the dynamic landscape of pharmaceutical and agrochemical research, novel heterocyclic amines like 1-Butyl-1H-pyrazol-4-amine serve as critical building blocks for the synthesis of new chemical entities. As with any research chemical, a thorough understanding of its safe handling, storage, and emergency management is paramount to ensuring laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven perspective on the safety protocols and handling precautions for this compound, drawing upon established best practices for structurally similar compounds.

Hazard Identification and Risk Assessment: A Proactive Approach

GHS Hazard Classification (Anticipated): Based on data from similar pyrazole compounds, this compound should be handled as a substance with the following potential hazards:

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2][4]

Causality Behind the Hazards: The amine functional group can impart basic properties, leading to irritation of the skin, eyes, and mucous membranes. The pyrazole ring itself, a common scaffold in bioactive molecules, can also contribute to local tissue irritation upon direct contact.

Table 1: Hazard Summary and Precautionary Statements

Hazard ClassGHS CategorySignal WordHazard StatementPrecautionary Statements (Prevention & Response)
Skin Irritation2WarningH315: Causes skin irritationP264: Wash hands thoroughly after handling.[5] P280: Wear protective gloves.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P332+P317: If skin irritation occurs: Get medical help.[3]
Eye Irritation2WarningH319: Causes serious eye irritationP280: Wear eye protection/face protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7] P337+P317: If eye irritation persists: Get medical help.[3]
Acute Toxicity (Oral)4WarningH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[7] P301+P317: IF SWALLOWED: Get medical help.[3] P330: Rinse mouth.[3]
STOT - Single Exposure3WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] P319: Get medical help if you feel unwell.[3]

Prudent Handling and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. The causality is clear: creating a physical barrier between the researcher and the chemical agent is the most direct way to prevent exposure.

Engineering Controls:

  • Fume Hood: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for specific breakthrough times. Always inspect gloves for tears or punctures before use.[8]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and clothing.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[8]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][8]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Remove contaminated clothing immediately and launder it before reuse.[9]

Storage and Stability: Preserving Compound Integrity

Proper storage is crucial not only for safety but also for maintaining the chemical integrity of this compound.

  • Container: Keep the container tightly closed to prevent contamination and potential reaction with atmospheric components.[1][7]

  • Atmosphere: For long-term storage and to prevent degradation, especially given the amine functionality which can be sensitive to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][7]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other relevant safety information.

Experimental Protocols: Managing Air and Moisture Sensitivity

The amine group in this compound suggests potential sensitivity to air and moisture. For reactions requiring anhydrous or anaerobic conditions, the following protocols are essential.

Workflow for Handling Air-Sensitive Reagents:

G cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction prep_glassware Dry Glassware in Oven prep_cool Cool Under Inert Gas prep_glassware->prep_cool transfer_setup Assemble Apparatus under Inert Gas Flow prep_cool->transfer_setup prep_reagents Prepare Reagents transfer_syringe Use Syringe/Cannula for Liquid Transfer prep_reagents->transfer_syringe transfer_glovebox Alternatively, use a Glovebox for Solids prep_reagents->transfer_glovebox reaction_run Run Reaction Under Inert Atmosphere transfer_setup->reaction_run transfer_syringe->reaction_run transfer_glovebox->reaction_run

Caption: Workflow for handling air-sensitive reagents.

Step-by-Step Syringe Transfer Protocol:

  • Dry Equipment: Ensure the syringe and needle are thoroughly dried, ideally in an oven, and allowed to cool in a desiccator or under a stream of inert gas.[10][11]

  • Inert Atmosphere: The flask containing this compound should be equipped with a septum and under a positive pressure of an inert gas (argon or nitrogen).[11]

  • Flush Syringe: Flush the syringe with the inert gas by drawing the gas into the syringe and expelling it several times.[10]

  • Withdraw Reagent: Puncture the septum of the reagent bottle with the needle and slowly withdraw the desired amount of the chemical.

  • Transfer Reagent: Transfer the chemical to the reaction flask by puncturing the septum of the reaction flask.

  • Clean-up: Immediately and carefully clean the syringe and needle after use to prevent clogging and corrosion.[12]

Emergency Procedures: A Self-Validating System

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Ventilate: If safe to do so, increase ventilation to the area.[13][14]

  • Assess: Evaluate the extent of the spill and determine if it can be safely managed by laboratory personnel. For large spills, or if you are uncertain, contact your institution's emergency response team.

  • Contain: For small spills, contain the material using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[14][15] Work from the outside of the spill inwards.[15]

  • Clean-up: Carefully scoop the absorbent material into a sealable container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[7]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[9][16] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Emergency Response Decision Tree:

G spill Chemical Spill Occurs assess Assess Spill Size & Hazard spill->assess small_spill Small & Manageable? assess->small_spill large_spill Large or Unknown Hazard small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes evacuate Evacuate Area & Call Emergency Response large_spill->evacuate contain Contain Spill with Absorbent ppe->contain cleanup Clean Up & Decontaminate contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose

Caption: Decision tree for chemical spill response.

References

  • Enamine. Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet for 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.

  • Fisher Scientific. Safety Data Sheet for 4-Amino-1-methyl-1H-pyrazole.

  • Fisher Scientific. Safety Data Sheet for 1H-Pyrazole.

  • Apollo Scientific. 1-tert-Butyl-1H-pyrazol-4-amine hydrochloride.

  • Princeton University Environmental Health & Safety. Chemical Spill Procedures.

  • New Mexico State University. Chemical Exposure and Spill Response Procedures.

  • Sigma-Aldrich. Handling air-sensitive reagents AL-134.

  • ChemicalBook. Pyrazole - Safety Data Sheet.

  • Combi-Blocks, Inc. JW-7284 - Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole.

  • Tokyo Chemical Industry Co., Ltd. 1H-Pyrazol-4-amine.

  • National Center for Biotechnology Information. 1H-pyrazol-4-amine. PubChem Compound Summary for CID 78035.

  • National Center for Biotechnology Information. Pyrazole. PubChem Compound Summary for CID 1048.

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

  • American Elements. 1-butyl-4-Nitroso-1H-pyrazol-5-amine hydrochloride.

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • Florida State University, Emergency Management. Chemical Spills.

  • Sigma-Aldrich. Safety Data Sheet for Pyrazole.

  • OSHA Outreach Courses. Chemical Spill Emergency? Follow These Crucial Steps.

  • CymitQuimica. Safety Data Sheet for 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine.

  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

  • American Chemical Society. Guide for Chemical Spill Response.

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3).

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

  • Merck Millipore. Pyrazole CAS 288-13-1.

Sources

Technical Whitepaper: Biological Targeting Potential of the 1-Butyl-1H-pyrazol-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets for 1-Butyl-1H-pyrazol-4-amine Scaffolds Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists

Executive Summary

The This compound moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of kinase inhibition. While often utilized as a synthetic intermediate, its structural architecture—comprising a planar, electron-rich pyrazole core, an exocyclic primary amine, and a lipophilic N-butyl tail—renders it an ideal pharmacophore for ATP-competitive inhibition. This guide analyzes the scaffold’s primary biological targets, specifically Cyclin-Dependent Kinase 2 (CDK2) and Rho-associated Protein Kinase (ROCK-II) , and details the mechanistic basis for its activity. We provide validated experimental protocols for synthesizing and screening libraries based on this core, offering a roadmap for transforming this fragment into potent therapeutic agents.

Chemical Profile & Pharmacophore Analysis

The this compound scaffold is defined by three critical interaction vectors that dictate its biological affinity:

FeatureChemical PropertyBiological Function
Exocyclic Amine (C4-NH₂) H-Bond DonorCritical for anchoring to the hinge region of kinase ATP pockets (e.g., interaction with backbone carbonyls).
Pyrazole Nitrogen (N2) H-Bond AcceptorComplementary hinge interaction; often pairs with the amine to form a bidentate binding motif.
N1-Butyl Chain Lipophilic/FlexibleOccupies the Solvent Front or Ribose Pocket . The n-butyl chain offers flexibility to traverse hydrophobic channels, unlike rigid phenyl or bulky t-butyl groups.
Planar Core AromaticFacilitates

-stacking interactions with gatekeeper residues (e.g., Phenylalanine or Tyrosine).

Primary Biological Targets

Research indicates that when derivatized, this scaffold shows high affinity for serine/threonine kinases. The 4-amino group is the lynchpin for this activity.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a central regulator of the cell cycle (G1/S transition).[1] Inhibitors based on the aminopyrazole scaffold function as bioisosteres for traditional phenylsulfonamides.

  • Mechanism: The pyrazole-4-amine motif mimics the adenine ring of ATP. The exocyclic amine forms a hydrogen bond with the backbone carbonyl of Leu83 (in CDK2), while the pyrazole N2 accepts a hydrogen bond from the backbone NH of Leu83 .

  • Significance: Selective inhibition of CDK2 is a sought-after strategy for cancer therapy, particularly in overcoming resistance to CDK4/6 inhibitors.[1][2]

Rho-associated Protein Kinase (ROCK-II)

ROCK-II mediates cytoskeletal reorganization.

  • Mechanism: this compound derivatives have been identified as potent ROCK-II inhibitors. The scaffold binds at the hinge, while the N1-butyl group extends towards the solvent interface, improving solubility and permeability compared to purely aromatic inhibitors.

  • Therapeutic Application: Hypertension, glaucoma, and neuronal regeneration.

Secondary Targets (Enzymatic & GPCR)
  • DPP-IV (Dipeptidyl Peptidase-4): Pyrazole-4-amine derivatives have shown utility in type 2 diabetes research by inhibiting DPP-IV, thereby extending the half-life of incretin hormones.

  • Src Family Kinases (Lck, Fyn): The scaffold serves as a core for "PP-like" inhibitors (e.g., PP1, PP2 analogs), targeting the Src homology domain.

Mechanistic Visualization

The following diagram illustrates the "Hinge Binding" mechanism, which is the foundational logic for using this scaffold in kinase drug discovery.

KinaseBindingMechanism ATP_Pocket ATP Binding Pocket Scaffold This compound (Scaffold) Hinge_Backbone Hinge Region (e.g., Leu83 in CDK2) Scaffold->Hinge_Backbone H-Bond (NH2 Donor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Pi-Stacking Solvent_Front Solvent Front (Hydrophobic Channel) Scaffold->Solvent_Front N-Butyl Tail (Hydrophobic Interaction) Hinge_Backbone->Scaffold H-Bond (N2 Acceptor)

Figure 1: Schematic representation of the bidentate hydrogen bonding mode between the aminopyrazole scaffold and a generic kinase hinge region.

Experimental Protocols

To validate this scaffold against the targets listed above, the following self-validating protocols are recommended.

Synthesis of the Core Scaffold

Causality: Direct condensation is chosen over multi-step protection/deprotection to maximize yield and minimize side reactions.

Reagents:

  • 1-Butylhydrazine hydrochloride (1.0 equiv)

  • 3-Aminocrotononitrile (or 2-(ethoxymethylene)malononitrile for 4-CN precursor) (1.0 equiv)

  • Ethanol (Solvent)[3]

  • Triethylamine (Base)[4]

Step-by-Step Protocol:

  • Preparation: Dissolve 1-butylhydrazine HCl (10 mmol) in Ethanol (20 mL) in a round-bottom flask. Add Triethylamine (12 mmol) to liberate the free hydrazine.

  • Condensation: Add 2-(ethoxymethylene)malononitrile (10 mmol) dropwise at 0°C.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Hexane to yield the intermediate 5-amino-1-butyl-1H-pyrazole-4-carbonitrile.

  • Hydrolysis/Decarboxylation (if needed for 4-amine): Note: A more direct route to the 4-amine involves nitrosation of the pyrazole followed by reduction (e.g., H2/Pd-C).

In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo™ assay is selected for its high sensitivity and resistance to interference from fluorescent compounds, which is common with aromatic scaffolds.

Materials:

  • Recombinant CDK2/CyclinE1 complex.

  • Substrate: Histone H1.

  • Test Compound: this compound derivative (dissolved in DMSO).

Protocol:

  • Master Mix: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: In a 384-well plate, add 5 µL of kinase/substrate mix. Add 2.5 µL of Test Compound (serial dilutions). Incubate for 10 min at RT.

  • Reaction Start: Add 2.5 µL of ATP (10 µM final). Incubate for 60 min at RT.

  • Depletion: Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence. Calculate IC50 using a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Workflow

The following diagram outlines the logical flow for optimizing the this compound scaffold into a lead candidate.

SAR_Workflow Start This compound (Core Scaffold) Deriv_N Derivatize C4-Amine (Urea/Amide Linkage) Start->Deriv_N Library Gen Deriv_C3 Modify C3 Position (Steric Bulk) Start->Deriv_C3 Library Gen Screen_1 Primary Screen (10 µM Single Point) Deriv_N->Screen_1 Deriv_C3->Screen_1 Screen_2 Dose Response (IC50 Determination) Screen_1->Screen_2 Hits > 50% Inh Selectivity Selectivity Panel (Kinase Profiling) Screen_2->Selectivity IC50 < 100 nM Lead Lead Candidate Selectivity->Lead High Selectivity

Figure 2: Optimization workflow from core scaffold to lead kinase inhibitor.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: PubMed / MDPI (2023). Context: Establishes the pyrazole-amine scaffold as a bioisostere for phenylsulfonamides in CDK2 inhibition. URL:[Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent ROCK-II Inhibitors. Source: PubMed Central / NIH. Context: Validates the pyrazole group as a hinge-binding moiety in ROCK-II inhibitors.[5] URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI (Molecules, 2023). Context: Comprehensive review of 4-aminopyrazole derivatives and their SAR in anticancer applications. URL:[Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Source: Organic Syntheses (2013). Context: Provides the foundational synthetic protocols for alkyl-aminopyrazoles. URL:[Link]

Sources

Technical Whitepaper: Crystal Structure Analysis of 1-Butyl-1H-pyrazol-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of modern medicinal chemistry, the aminopyrazole scaffold is a privileged structure, serving as a core pharmacophore in numerous kinase inhibitors (e.g., crizotinib, ruxolitinib). 1-Butyl-1H-pyrazol-4-amine represents a critical building block where the N-butyl chain modulates lipophilicity and the 4-amino group serves as a vector for further functionalization or hydrogen bonding.

However, the free base of this molecule often exhibits suboptimal physicochemical properties, such as low aqueous solubility or hygroscopicity. Converting this base into a salt form (e.g., Hydrochloride, Tosylate, Mesylate) is a standard strategy to enhance bioavailability and stability.

This technical guide details the crystal structure analysis of these salts. It moves beyond simple data collection to explain the causality of solid-state behaviors—how protonation sites, counter-ion geometry, and alkyl chain flexibility dictate the crystal lattice.

Structural Chemistry & Tautomeric Control

Before attempting crystallization, one must understand the molecular dynamics. 1H-pyrazoles exhibit annular tautomerism. In the neutral state, the proton oscillates between N1 and N2.

The Salt Formation Effect: Reacting this compound with a strong acid (e.g., HCl) protonates the most basic site. In aminopyrazoles, the exocyclic amine is generally less basic than the ring nitrogens due to resonance delocalization. However, crystallographic evidence in similar systems suggests protonation often occurs at the ring N2 position (forming a pyrazolium cation) or, depending on pKa differentials, the exocyclic amine.

  • Critical Insight: Salt formation "locks" the tautomeric state, reducing disorder in the crystal lattice and facilitating the formation of robust hydrogen-bonding networks.

Visualization: Structural Logic of Salt Formation

G cluster_0 Solution Phase (Dynamic) cluster_1 Reaction Phase cluster_2 Solid State (Ordered) Tautomer Neutral Tautomerism (N1-H <-> N2-H) Acid Acid Addition (HCl / p-TsOH) Tautomer->Acid Mix FreeBase This compound (Free Base) FreeBase->Tautomer Equilibrium Protonation Site-Specific Protonation (Locks Geometry) Acid->Protonation pKa Driven Lattice Crystal Lattice Formation Protonation->Lattice Supersaturation Motif H-Bond Network (Charge Assisted) Lattice->Motif Self-Assembly

Figure 1: The transition from dynamic solution-phase tautomerism to a locked, ordered solid-state lattice via salt formation.

Experimental Protocol: Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (SCXRD), we employ a self-validating slow-evaporation protocol.

Materials[1][2][3][4][5][6]
  • Precursor: this compound (>98% purity).

  • Acids: Hydrochloric acid (1M in diethyl ether), p-Toluenesulfonic acid monohydrate.

  • Solvents: Ethanol (absolute), Acetonitrile, Ethyl Acetate.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Stoichiometry Dissolve amine (1.0 eq) in minimal Ethanol. Add Acid (1.05 eq) dropwise at 0°C.Slight excess of acid ensures complete protonation and prevents free-base co-crystallization.
2. Nucleation Stir for 30 mins. Evaporate solvent to dryness to obtain bulk salt.Verifies salt formation via melting point shift before attempting crystal growth.
3. Solubility Screen Test bulk salt in MeOH, ACN, THF.Identify a solvent where the salt is moderately soluble (not too high, not insoluble).
4. Vapor Diffusion Dissolve salt in "Good Solvent" (e.g., MeOH). Place in inner vial. Add "Anti-Solvent" (e.g., Et2O) to outer vial. Seal.Vapor Diffusion yields higher quality crystals than evaporation for ionic salts by controlling supersaturation rate.
5. Harvesting Isolate crystals after 2-5 days. Mount on Kapton loop with Paratone oil.Oil protects hygroscopic salts from atmospheric moisture during X-ray data collection.

Crystal Structure Analysis (SCXRD)

Once data is collected (typically at 100K to reduce thermal motion), the analysis focuses on three specific structural pillars.

Unit Cell & Space Group

Aminopyrazole salts often crystallize in monoclinic space groups (e.g., P21/c). The presence of the butyl chain introduces conformational flexibility, often requiring a larger unit cell to accommodate the alkyl packing.

Expected Parameters (Representative):

  • Crystal System: Monoclinic or Triclinic.

  • Z (Molecules/Cell): 4.

  • Density: ~1.2 - 1.3 g/cm³.

Hydrogen Bonding Networks (The "Zipper")

The most critical feature in pyrazole salts is the hydrogen bonding network.

  • Donors: The protonated ring nitrogen (N2-H) and the exocyclic amine (-NH2).

  • Acceptors: The counter-ion (Cl-, Sulfonate oxygen).

The Charge-Assisted Hydrogen Bond: In the Hydrochloride salt, look for a strong interaction between the protonated Pyrazole-N and the Chloride ion (


). This is the primary structural anchor.
  • Distance: Typically 3.0 – 3.2 Å.

  • Angle: Near 180° (linear).[1]

Packing & Pi-Stacking

Unlike tert-butyl analogs which are globular and inhibit close stacking, the linear 1-butyl chain allows the pyrazole rings to slide closer together.

  • Pi-Pi Stacking: Look for centroid-to-centroid distances of < 3.8 Å between antiparallel pyrazole rings. This stabilizes the lattice in the a or b direction.

  • Hydrophobic Zones: The butyl chains will aggregate into hydrophobic channels, separating the ionic/hydrophilic layers. This "lamellar" packing is characteristic of amphiphilic salts.

Workflow Visualization: From Data to Structure

The following diagram outlines the decision tree for solving and refining the structure, emphasizing the handling of the butyl chain disorder.

Workflow DataCollection Data Collection (Mo/Cu Source, 100K) Indexing Unit Cell Indexing (Determine Space Group) DataCollection->Indexing Solve Structure Solution (Direct Methods/SHELXT) Indexing->Solve Refine Refinement (SHELXL) Solve->Refine CheckDisorder Check Butyl Chain Disorder? Refine->CheckDisorder ModelDisorder Split Positions (PART 1 / PART 2) CheckDisorder->ModelDisorder Yes (High Thermal Ellipsoids) Finalize Final R-Factor Check (< 5%) CheckDisorder->Finalize No (Ordered) Restraints Apply Restraints (DFIX, SIMU) ModelDisorder->Restraints Restraints->Refine

Figure 2: Crystallographic refinement workflow, highlighting the specific challenge of modeling alkyl chain disorder in 1-butyl derivatives.

Comparative Data Analysis

When analyzing your specific salt, compare your bond lengths against standard values to validate the protonation state.

Table 1: Diagnostic Bond Lengths (Å)

BondNeutral Pyrazole (Avg)Protonated Salt (Expected)Interpretation
N1-N2 1.34 - 1.361.33 - 1.35Minimal change, but ring aromaticity is preserved.
C3-C4 1.37 - 1.391.38 - 1.40Slight elongation may occur due to resonance shifts.
C-N (Exocyclic) 1.38 - 1.401.35 - 1.37Key Indicator: Shortening indicates conjugation of the amine lone pair into the cationic ring.

Note: Data derived from statistical analysis of pyrazole fragments in the Cambridge Structural Database (CSD).

References

  • Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025).[2] Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine. Zeitschrift für Kristallographie - New Crystal Structures. Link

  • Foces-Foces, C., et al. (1999). Pyrazoles and Pyrazolium Salts: Geometry and Intermolecular Interactions. Acta Crystallographica Section B. Link

  • Wouters, J., & Quere, L. (2011). Pharmaceutical Salts and Co-crystals. RSC Publishing. (Standard text for salt selection logic).
  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD-System: Statistical analysis of N-N bond lengths in pyrazolium cations. Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-Butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed, validated protocols for the synthesis of 1-Butyl-1H-pyrazol-4-amine, a key building block for pharmaceutical and agrochemical research. The primary recommended route is a robust, two-step synthesis commencing from commercially available 4-nitropyrazole. This pathway involves an N-butylation reaction followed by a high-efficiency catalytic hydrogenation to yield the target amine. An alternative classical approach, the Knorr pyrazole synthesis, is also discussed to provide a comprehensive overview for researchers. Each protocol includes a rationale for methodological choices, step-by-step instructions, and quantitative data to ensure reproducibility and success for scientists in drug development and chemical research.

Introduction

4-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their utility stems from their ability to act as versatile pharmacophores that can engage in various biological interactions. A notable example is the pyrazole ring's presence in several FDA-approved drugs. The title compound, this compound, is a valuable intermediate, providing a lipophilic butyl group on the N1 position for modulating pharmacokinetic properties and a reactive primary amine at the C4 position for further synthetic elaboration.

This guide presents the most reliable and scalable synthetic methodology for this compound, focusing on a strategy that prioritizes yield, purity, and operational simplicity by starting from a pre-formed pyrazole ring.

Recommended Synthesis Pathway: Two-Step Synthesis from 4-Nitropyrazole

This pathway is recommended for its high overall yield, excellent regioselectivity, and use of readily available starting materials. The strategy involves first introducing the butyl group onto the N1 position of 4-nitropyrazole, followed by the reduction of the nitro group to the desired amine.

Overall Workflow

G cluster_0 Step 1: N-Butylation cluster_1 Step 2: Nitro Group Reduction Start 4-Nitropyrazole Intermediate 1-Butyl-4-nitro-1H-pyrazole Start->Intermediate Mitsunobu Reaction (or Alkyl Halide) Intermediate2 1-Butyl-4-nitro-1H-pyrazole Final This compound Intermediate2->Final Catalytic Hydrogenation G r1 4-Nitropyrazole plus1 + r1->plus1 r2 1-Butanol plus1->r2 arrow -> r2->arrow p1 1-Butyl-4-nitro-1H-pyrazole arrow->p1 reagents reagents PPh₃, DIAD THF, 0°C to RT

Caption: N-Butylation of 4-nitropyrazole.

Causality & Experimental Choices:

  • Reagents: Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) are the classic Mitsunobu reagents. DIAD is often preferred over the diethyl analog (DEAD) for its slightly lower reactivity and better stability.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is an excellent solvent for this reaction as it dissolves the reactants and intermediates well and is inert under the reaction conditions.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic formation of the betaine intermediate from PPh₃ and DIAD. Allowing the reaction to warm to room temperature ensures completion. [1] Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq).

  • Add anhydrous THF to dissolve the solids.

  • Add 1-butanol (1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. [2]6. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Quantitative Data:

Reagent Molar Mass ( g/mol ) Molar Equiv. Example Quantity (10 mmol scale)
4-Nitropyrazole 113.08 1.0 1.13 g
1-Butanol 74.12 1.2 0.89 g (1.1 mL)
Triphenylphosphine 262.29 1.5 3.93 g
DIAD 202.21 1.5 3.03 g (3.1 mL)
Anhydrous THF - - ~50 mL

| Expected Yield: | | | 75-90% |

Protocol 2: Reduction of 1-Butyl-4-nitro-1H-pyrazole

Catalytic hydrogenation is the method of choice for reducing aromatic nitro groups to amines due to its high efficiency, clean conversion, and simple workup. [3]The catalyst, typically Palladium on carbon (Pd/C), facilitates the addition of hydrogen across the nitro group, producing the amine and water as the only byproduct.

Reaction Scheme:

G r1 1-Butyl-4-nitro-1H-pyrazole arrow -> r1->arrow p1 This compound arrow->p1 reagents reagents H₂ (1 atm or 50 psi) 10% Pd/C, MeOH

Caption: Catalytic hydrogenation of the nitro-intermediate.

Causality & Experimental Choices:

  • Catalyst: 10% Palladium on activated carbon (Pd/C) is a highly effective and standard catalyst for this transformation. A catalyst loading of 5-10 mol% is typical.

  • Hydrogen Source: The reaction can be run using a balloon filled with hydrogen gas at atmospheric pressure for small-scale synthesis. For larger scales or faster reaction times, a Parr hydrogenator at elevated pressure (e.g., 50 psi) is ideal. [4]* Solvent: Methanol (MeOH) or Ethanol (EtOH) are excellent solvents as they dissolve the starting material and product well and are inert.

  • Workup: The workup is straightforward, involving filtration to remove the heterogeneous catalyst. This is a significant advantage over stoichiometric metal reductants like SnCl₂, which require tedious workups to remove metal salts. [5] Experimental Protocol:

  • In a flask suitable for hydrogenation, dissolve 1-Butyl-4-nitro-1H-pyrazole (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge it with hydrogen gas (or evacuate and backfill with H₂ three times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon or ~50 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Once complete, carefully purge the vessel with nitrogen or argon to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which is often pure enough for subsequent steps or can be further purified by chromatography or crystallization if necessary.

Quantitative Data:

Reagent Molar Mass ( g/mol ) Molar Equiv. Example Quantity (8 mmol scale)
1-Butyl-4-nitro-1H-pyrazole 169.18 1.0 1.35 g
10% Pd/C - 0.05 - 0.10 85 - 170 mg
Hydrogen (H₂) 2.02 Excess 1 atm (balloon) or 50 psi
Methanol - - ~40 mL

| Expected Yield: | | | >95% |

Alternative Synthetic Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and powerful method for constructing the pyrazole ring itself. [6][7]This approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. [8]To obtain a 4-aminopyrazole, a specialized dicarbonyl equivalent is required, such as 2-formyl-3-oxobutanenitrile or its enamine equivalent.

Reaction Scheme:

G r1 2-(ethoxymethylene)-3-oxobutanenitrile plus1 + r1->plus1 r2 Butylhydrazine plus1->r2 arrow -> r2->arrow p1 This compound arrow->p1 reagents reagents EtOH, Acetic Acid (cat.) Reflux

Caption: Knorr synthesis for this compound.

Rationale & Discussion: This de novo synthesis builds the heterocyclic core and installs the butyl and amino groups in a single cyclization step. The key is the selection of the 1,3-dielectrophile. A precursor like 2-(ethoxymethylene)-3-oxobutanenitrile contains the necessary functionality. The reaction proceeds through initial attack of the substituted hydrazine at one carbonyl (or its enol ether equivalent), followed by intramolecular cyclization onto the nitrile group, which ultimately becomes the C4-amino group after tautomerization. Advantages:

  • Convergent synthesis, potentially reducing step count from different starting materials.

Challenges:

  • Precursor Availability: The required 1,3-dicarbonyl precursors are often not as readily available as 4-nitropyrazole and may require separate synthesis.

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, mixtures of regioisomers can form. [9]While the chosen precursor is designed to direct the desired outcome, careful optimization is often necessary.

This route is a viable alternative, particularly for generating diverse analogs where modifying the dicarbonyl precursor is synthetically advantageous. However, for the specific synthesis of the title compound, the two-step route from 4-nitropyrazole is generally more direct and higher yielding.

Conclusion

For the reliable and efficient synthesis of this compound, a two-step protocol starting from 4-nitropyrazole is highly recommended. The N-butylation via the Mitsunobu reaction followed by catalytic hydrogenation of the nitro intermediate provides the target compound in high overall yield and purity. This pathway offers superior regiocontrol and operational simplicity compared to classical ring-formation strategies, making it ideal for applications in medicinal chemistry and drug development.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Substrate scope of the mechanochemical Mitsunobu process. (n.d.). ResearchGate. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved from [Link]

  • Harusawa, S. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Bulletin of Osaka University of Pharmaceutical Sciences, 10, 75-86. Retrieved from [Link]

  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. (2007). ResearchGate. Retrieved from [Link]

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (n.d.). ResearchGate. Retrieved from [Link]

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. DSpace@MIT. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). ResearchGate. Retrieved from [Link]

  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-allyl-4-nitropyrazole. (2006). Org Prep Daily. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • What groups can be reduced by Sn/HCl? (n.d.). Chemistry Stack Exchange. Retrieved from [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbonitrile derivatives. (n.d.). World Scientific News. Retrieved from [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Reaction with 1,3‐dicarbonyl compounds 5 a–c. (n.d.). ResearchGate. Retrieved from [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Retrieved from [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Reactivity of different 1,3‐dicarbonyl compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogenation of nitro compounds. (n.d.). Google Patents.
  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. Retrieved from [Link]

  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: Functionalization of the C-4 Amino Group in 1-Butylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

The 1-butyl-1H-pyrazol-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., CDKs, Aurora kinases), GPCR modulators, and anti-inflammatory agents. The C-4 amino group offers a pivotal vector for distinct chemical modifications that modulate solubility, lipophilicity (LogP), and target binding affinity.

Unlike the highly basic aliphatic amines, the C-4 amino group of the pyrazole ring exhibits reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic system and the potential for lone-pair delocalization. Consequently, functionalization requires tailored protocols to ensure high conversion and prevent side reactions such as over-alkylation or N-1 dealkylation.

This guide provides field-proven, high-fidelity protocols for the four most critical functionalization pathways: Acylation , Sulfonylation , Reductive Amination , and Palladium-Catalyzed Arylation .

Chemical Reactivity Profile

Understanding the electronic environment is prerequisite to successful synthesis:

  • Nucleophilicity: The C-4 amine is moderately nucleophilic (

    
     of conjugate acid 
    
    
    
    3.0–4.0), less basic than aniline.
  • Regiochemistry: The N-1 butyl group blocks the most acidic site, forcing reaction at the exocyclic C-4 amine. However, under forcing acidic conditions, dealkylation or migration can occur.

  • Solubility: The butyl chain imparts lipophilicity, making these substrates soluble in DCM, DCE, and EtOAc, but potentially problematic in highly aqueous media.

Decision Matrix for Functionalization

DecisionTree Start Target Modification Amide Amide/Urea (H-Bond Donor/Acceptor) Start->Amide Acylation Amine Secondary Amine (Basic Center) Start->Amine Alkylation/Arylation Sulfon Sulfonamide (Metabolic Stability) Start->Sulfon Sulfonylation Amide_Method Acid Chloride or HATU Coupling Amide->Amide_Method Amine_Type Alkyl vs Aryl? Amine->Amine_Type Sulfon_Method R-SO2Cl + Pyridine Sulfon->Sulfon_Method Red_Am Reductive Amination (Aldehyde + STAB) Amine_Type->Red_Am Alkyl Buchwald Buchwald-Hartwig (Ar-X + Pd Cat) Amine_Type->Buchwald Aryl

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the desired physicochemical outcome.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Target: Synthesis of 4-amido-1-butylpyrazoles.

Rationale: The reduced nucleophilicity of the C-4 amine often makes standard EDC/NHS couplings sluggish. We utilize HATU for carboxylic acids due to its superior activation kinetics, or Acid Chlorides for sterically hindered substrates.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Carboxylic Acid (1.1 eq) OR Acid Chloride (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) [If using acid]

  • Base: DIPEA (3.0 eq) [for HATU] or TEA (2.0 eq) [for Acid Chloride]

  • Solvent: DMF (anhydrous) or DCM

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature (RT) for 15 minutes to form the activated ester.

    • Note: A color change to yellow/orange is typical.

  • Addition: Add this compound (1.0 eq) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for consumption of the amine (

    
    ).
    
  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
Protocol B: Reductive Amination (N-Alkylation)

Target: Synthesis of secondary amines (N-alkyl-1-butylpyrazol-4-amines).

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method as it allows for mono-alkylation control and tolerates the heteroaromatic ring.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Aldehyde/Ketone (1.1–1.5 eq)

  • Reductant:

    
     (STAB) (2.0 eq)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: In a sealed vial, dissolve the amine (1.0 eq) and aldehyde (1.2 eq) in DCE (0.1 M).

  • Acidification: Add AcOH (1.0 eq). Stir for 30–60 minutes at RT.

    • Critical: This step ensures formation of the iminium ion intermediate, which is necessary for reduction.

  • Reduction: Add STAB (2.0 eq) in portions over 5 minutes.

    • Caution: Gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT for 12–24 hours.

  • Quench: Quench reaction with sat.

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Purification is often required to remove unreacted aldehyde. Use silica gel chromatography (Hexane/EtOAc).

Protocol C: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Target: Synthesis of N-aryl-1-butylpyrazol-4-amines (Biaryl amines).

Rationale: The C-4 amine is a poor nucleophile for


 unless the aryl partner is highly electron-deficient (e.g., 2,4-dinitrohalobenzene). For most aryl halides, Palladium-catalyzed coupling is required. The BrettPhos  or XantPhos  precatalyst systems are highly effective for heteroaromatic amines.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Aryl Bromide/Iodide (1.2 eq)

  • Catalyst:

    
     (5 mol%) + XantPhos (10 mol%) OR BrettPhos Pd G3 (5 mol%)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the amine (1.0 eq), Aryl halide (1.2 eq), Base (2.0 eq), and Catalyst system.

  • Solvent: Add degassed 1,4-Dioxane (0.15 M). Seal the vial.

  • Reaction: Heat to 90–110°C for 12–18 hours.

    • Tip: Use a heating block rather than an oil bath for uniform heat distribution.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate filtrate and purify via automated flash chromatography.

Protocol D: Sulfonylation

Target: Synthesis of Sulfonamides.

Rationale: Sulfonamides are classic bioisosteres for amides. The reaction is straightforward but requires pyridine to scavenge HCl and drive the equilibrium.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Sulfonyl Chloride (

    
    ) (1.2 eq)
    
  • Base/Solvent: Pyridine (excess, used as solvent) OR DCM + TEA (2.0 eq) + DMAP (0.1 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve amine (1.0 eq) in DCM (0.2 M). Add TEA (2.0 eq) and catalytic DMAP (0.1 eq).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add Sulfonyl Chloride (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove TEA/DMAP), then water and brine.

    • Note: Ensure the product does not precipitate in the acidic wash; if it does, use a milder citric acid wash.

Reaction Workflow & Mechanism Visualization

The following diagram illustrates the mechanistic pathways and key intermediates for the described protocols.

ReactionPathways Substrate 1-Butyl-4-aminopyrazole (Nucleophile) Acyl_Inter Tetrahedral Intermediate Substrate->Acyl_Inter + R-COCl / HATU Imine Iminium Ion (Electrophile) Substrate->Imine + Aldehyde, H+ Pd_OxAdd Pd(II)-Ar Complex (Oxidative Addition) Substrate->Pd_OxAdd + Pd(0), Ar-X Product_Amide 4-Amido-pyrazole Acyl_Inter->Product_Amide - Leaving Group Product_Amine Secondary Amine Imine->Product_Amine + Hydride (STAB) Pd_RedElim Reductive Elimination Pd_OxAdd->Pd_RedElim Amine Coordination Product_Aryl N-Aryl-pyrazole Pd_RedElim->Product_Aryl Regeneration Pd(0)

Figure 2: Mechanistic flow for Acylation, Reductive Amination, and Cross-Coupling pathways.

Comparative Data Summary

ParameterAcylation (HATU)Reductive Amination (STAB)Buchwald-HartwigSulfonylation
Reaction Time 4–16 h12–24 h12–18 h2–6 h
Temperature RTRT90–110°C0°C

RT
Typical Yield 85–95%70–85%60–80%80–95%
Key Risk Hydrolysis of active esterOver-alkylation (rare with STAB)Catalyst poisoning / De-halogenationBis-sulfonylation
Preferred Solvent DMF, DCMDCE, THFDioxane, TolueneDCM, Pyridine

Troubleshooting & Optimization

  • Bis-Sulfonylation: If you observe the formation of the bis-sulfonamide (

    
    ), reduce the equivalents of sulfonyl chloride to 0.95 eq and add the reagent very slowly at 0°C. The bis-product can often be hydrolyzed back to the mono-product using NaOH/MeOH.
    
  • Poor Conversion in Buchwald: If the reaction stalls, switch to a more active precatalyst like BrettPhos Pd G3 or RuPhos Pd G3 . Ensure the solvent is rigorously degassed, as Oxygen kills the active Pd(0) species.

  • Solubility Issues: If the 1-butylpyrazole starting material is an oil or sticky solid, ensure high purity before reaction. Impurities can act as catalyst poisons or compete for coupling reagents.

References

  • Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Molecules, 17(1), 328-330. Link

  • Usami, Y., et al. (2020). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 25(20), 4683. Link

  • Abdel-Rahman, A. A., et al. (2014). "Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives." Turkish Journal of Chemistry, 38, 211-215. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions: NaHB(OAc)3." Link

Troubleshooting & Optimization

Purification methods for removing impurities from 1-Butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Butyl-1H-pyrazol-4-amine

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole derivatives and encounter challenges in achieving high purity. This guide provides in-depth, troubleshooting-focused answers to common purification issues, grounded in established chemical principles and field-proven techniques.

Troubleshooting & FAQs

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Q1: My this compound is streaking badly on my silica TLC plate and column. How can I fix this?

A1: This is a classic and highly common issue when purifying basic compounds like aromatic amines on standard silica gel.

The Root Cause: Acid-Base Interactions Silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine (-NH₂) can undergo a strong acid-base interaction with these silanols. This interaction is often strong enough to cause irreversible binding or, more commonly, a slow, uneven elution process. On a TLC plate, this manifests as "tailing" or "streaking," where the spot elongates instead of remaining compact. In column chromatography, this leads to very broad peaks, poor separation, and often, significant loss of the product on the column[1].

The Solution: Neutralize the Stationary Phase The most effective strategy is to "neutralize" the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.

  • Triethylamine (Et₃N): Adding 0.1-1% triethylamine to your eluent is the most common and effective solution. The triethylamine is a stronger base than your product and will preferentially interact with the silanol groups, effectively "capping" them. This allows your this compound to elute based on polarity without the confounding acid-base interactions, resulting in sharper bands and better separation[1][2].

  • Ammonia: A solution of 7N ammonia in methanol can also be used as a mobile phase additive, typically at 0.5-2%. This is particularly useful for more polar solvent systems.

Pro-Tip: Always pre-treat your silica gel with the base-modified eluent before loading your sample. For column chromatography, this means packing the column and equilibrating it with at least 2-3 column volumes of the eluent containing the amine additive[2].

Below is a diagram illustrating this principle.

cluster_0 Without Base Additive cluster_1 With Triethylamine (Et₃N) Additive Silica_A Silica Surface Si-OH Si-OH Si-OH Interaction_A Strong Acid-Base Interaction (Causes Tailing) Silica_A:f1->Interaction_A Amine_A Pyrazol-NH₂ Amine_A->Silica_A:f1 Silica_B Silica Surface Si-O⁻ HNEt₃⁺ Si-O⁻ HNEt₃⁺ Si-O⁻ HNEt₃⁺ Amine_B Pyrazol-NH₂ Interaction_B Clean Elution (No Tailing) Amine_B->Interaction_B Et3N Et₃N Et3N->Silica_B Neutralization

Caption: Mechanism of Tailing Reduction on Silica Gel.

Q2: I want to avoid column chromatography. What are my options for purifying this compound?

A2: Absolutely. Column chromatography is not always necessary or desirable, especially on a larger scale. Two excellent alternatives are Liquid-Liquid Extraction (LLE) and Recrystallization.

Option 1: Acid-Base Liquid-Liquid Extraction (LLE) This classic technique leverages the basicity of the amine group to selectively move your product between immiscible aqueous and organic phases. It is exceptionally effective for removing neutral or acidic impurities.

The Principle:

  • Extraction: Dissolve your crude product in an organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash this solution with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated to form an ammonium salt (Pyrazol-NH₃⁺Cl⁻), which is water-soluble and will move to the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Isolation: Separate the aqueous layer. To recover your product, add a base (e.g., 2M NaOH, NaHCO₃) to the aqueous layer until it is basic (pH > 9). This deprotonates the ammonium salt back to the free amine (Pyrazol-NH₂), which will often precipitate out or can be extracted back into a fresh organic solvent[3].

This workflow is highly effective for a preliminary cleanup or even for achieving high purity if the impurities have different acidity/basicity profiles.

cluster_phases start Crude Product (in Organic Solvent) wash Wash with 1M HCl start->wash sep_funnel Separatory Funnel wash->sep_funnel org_phase Organic Layer (Neutral/Acidic Impurities) sep_funnel->org_phase Discard aq_phase Aqueous Layer (Protonated Product: Pyrazol-NH₃⁺Cl⁻) sep_funnel->aq_phase basify Basify Aqueous Layer (e.g., with NaOH) aq_phase->basify extract_back Extract with Fresh Organic Solvent basify->extract_back final_product Pure Product (in Organic Layer) extract_back->final_product

Caption: Acid-Base Liquid-Liquid Extraction Workflow.

Option 2: Recrystallization If your product is a solid and has moderate to high purity (>85-90%), recrystallization is an excellent final purification step.

The Principle: This method relies on the difference in solubility of your compound and the impurities in a specific solvent at different temperatures. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

Solvent Selection: Finding the right solvent is key. For pyrazole derivatives, common choices include:

  • Ethanol/water mixtures[2]

  • Ethyl acetate[2]

  • Isopropanol[2]

  • Hexane or heptane (often as an anti-solvent)

Specialized Technique: Salt Crystallization A highly effective but often overlooked method is to crystallize the product as a salt. A patent describes a process where pyrazoles are dissolved in an organic solvent, treated with an acid (like HCl or H₂SO₄) to form the acid addition salt, which is then crystallized[4]. Impurities that do not form stable salts or have different solubility profiles are left behind in the mother liquor. The pure salt can then be neutralized back to the free base as described in the LLE section.

Q3: My yield is very low after column chromatography. What are the common causes and how can I mitigate them?

A3: Low yield is a frustrating but solvable problem. The primary culprits are usually irreversible adsorption on silica and improper fraction collection.

Causes & Mitigation Strategies:

Cause of Product Loss Explanation Mitigation Strategy
Irreversible Adsorption As discussed in Q1, strong acid-base interactions can cause your amine to permanently stick to the silica gel, especially at the origin[1].1. Deactivate the Silica: ALWAYS add 0.5-1% triethylamine or ammonia to your eluent[1][2].2. Use a Different Stationary Phase: Consider using neutral alumina or an amine-functionalized silica column, which are more compatible with basic compounds.
Improper Mobile Phase Polarity If the eluent is not polar enough, your compound will move too slowly, resulting in very broad bands that are difficult to collect cleanly. If it's too polar, it may co-elute with impurities.1. Optimize with TLC: Methodically test solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) with 1% Et₃N. Aim for an Rf value of 0.25-0.35 for your product.2. Use a Gradient: Start with a less polar solvent system and gradually increase the polarity. This sharpens bands and improves separation.
Overloading the Column Putting too much crude material on the column is a common mistake. It exceeds the separation capacity of the silica, leading to broad, overlapping peaks.Rule of Thumb: Use a silica-to-crude material mass ratio of at least 50:1. For difficult separations, increase this to 100:1 or more.
Poor Fraction Collection Collecting fractions that are too large can lead to mixing pure product with adjacent impurities.1. Collect Smaller Fractions: Especially around the elution point of your product.2. Monitor with TLC: Analyze every few fractions by TLC to precisely map out the elution profile and combine only the pure fractions.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to maximize recovery and purity for this compound.

  • Solvent System Selection:

    • Prepare several test eluents. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Add 1% triethylamine (Et₃N) to each test eluent (e.g., 1 mL Et₃N in 99 mL of the DCM/MeOH mixture).

    • Spot your crude material on a TLC plate and develop it in different DCM/MeOH ratios (e.g., 99:1, 98:2, 95:5) containing Et₃N.

    • The optimal eluent will give your product an Rf value of ~0.3.

  • Column Packing:

    • Select an appropriate column size (aim for a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing Et₃N).

    • Pack the column with the slurry and then flush with 2-3 column volumes of the same eluent to ensure it is fully equilibrated and the silica is deactivated[2].

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the column eluent or DCM.

    • Alternative (Dry Loading): Dissolve the crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This often results in sharper bands.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system. If using a gradient, slowly increase the percentage of the more polar solvent (MeOH).

    • Collect small fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator. The triethylamine is volatile and will co-evaporate.

    • Place the resulting product under high vacuum to remove any residual solvent or triethylamine.

Protocol 2: Purification via Acid Salt Recrystallization

This protocol is an excellent alternative to chromatography for achieving high purity[4].

  • Dissolution:

    • Dissolve the crude this compound in a suitable organic solvent like isopropanol or ethyl acetate. Gentle warming may be necessary. Use approximately 5-10 mL of solvent per gram of crude material.

  • Salt Formation:

    • Slowly add a concentrated acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), dropwise to the stirred solution. You are aiming for a 1:1 molar equivalent of acid to your amine.

    • The hydrochloride or sulfate salt of your amine will begin to precipitate or crystallize.

  • Crystallization:

    • Stir the mixture at room temperature for 30 minutes, then cool it in an ice bath to maximize crystal formation.

  • Isolation of the Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any soluble impurities clinging to the surface.

    • Dry the salt crystals under vacuum.

  • Conversion back to Free Base:

    • Dissolve the purified salt in a minimal amount of water.

    • Slowly add a base (e.g., 2M NaOH solution) while stirring until the solution is strongly basic (pH > 10).

    • The pure this compound will precipitate out as a solid or can be extracted into an organic solvent like ethyl acetate.

    • If extracted, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the pure product.

References

  • Abrigach, F., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Insights. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Kumar, A., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. SN Applied Sciences. Available at: [Link]

  • Lohmann, J., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

Sources

Preventing oxidation of 1-Butyl-1H-pyrazol-4-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Butyl-1H-pyrazol-4-amine is a key building block in modern drug discovery and medicinal chemistry, valued for its role as a versatile precursor in synthesizing a wide range of bioactive molecules.[1][2][3] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs.[4] However, the primary aromatic amine moiety attached to the electron-rich pyrazole ring makes this compound particularly susceptible to oxidative degradation upon improper storage and handling.[5] This degradation can lead to discoloration, impurity formation, and ultimately, compromised experimental outcomes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and best practices to ensure the long-term stability and integrity of this compound in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: My previously off-white this compound powder has turned yellow/brown. What is happening?

A: This color change is a classic indicator of oxidation. Aromatic amines are prone to air oxidation, which often forms highly colored, conjugated byproducts and polymeric materials.[5] This process is initiated by exposure to atmospheric oxygen and can be accelerated by light and moisture.

Q2: What are the ideal conditions for storing a bottle of this compound that I use frequently?

A: For an actively used container, the primary goal is to minimize its exposure to the laboratory atmosphere. The bottle should be tightly sealed immediately after each use. For optimal stability, we recommend blanketing the headspace of the container with an inert gas like argon or nitrogen before sealing. Store the container in a cool, dark, and dry place, such as a desiccator cabinet away from direct light.[6]

Q3: How should I store a new, unopened bottle for long-term stability?

A: Unopened containers from the manufacturer, often packaged under an inert atmosphere in bottles with high-integrity seals (e.g., Sure/Seal™), are optimized for long-term storage.[7][8] Store these bottles in a cool, dry, and dark environment. Refrigeration (2-8°C) is recommended, but ensure the bottle is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold product.

Q4: I suspect my material is degrading. How can I perform a quick quality check?

A: A simple Thin-Layer Chromatography (TLC) analysis is the fastest way to assess purity. Dissolve a small sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on a TLC plate alongside a sample from a new, unopened bottle if available. Elute with a non-polar/polar solvent system (e.g., Hexane:Ethyl Acetate). The appearance of new spots, particularly near the baseline, indicates the presence of more polar oxidation products.[9]

Section 2: Troubleshooting Guide

Issue 1: Visual Degradation (Discoloration, Clumping)
  • Causality: The amine functional group can undergo a single-electron transfer (SET) process when exposed to an oxidant like atmospheric oxygen, forming a radical cation.[10][11] This highly reactive intermediate can then couple with other molecules, leading to dimerization and polymerization, resulting in the observed discoloration. Moisture can exacerbate this by facilitating proton exchange and other side reactions.

Amine This compound (Colorless Solid) Radical Amine Radical Cation (Reactive Intermediate) Amine->Radical Single-Electron Transfer Oxidant Atmospheric O₂, Light, Moisture Oxidant->Amine Initiates Oxidation Polymer Colored Polymeric Byproducts (Yellow/Brown Impurities) Radical->Polymer Dimerization & Polymerization

Caption: Simplified mechanism of amine oxidation.

  • Troubleshooting & Prevention:

    • Assess Severity: Minor, pale-yellow discoloration may indicate minimal oxidation, and the material might still be usable for non-critical applications. Dark brown or black coloration suggests significant degradation, and the material should be discarded.

    • Implement Inert Atmosphere Handling: For all future uses, handle the material exclusively under an inert atmosphere (see Protocol 2). This is the most critical preventative measure.[12]

    • Transfer to a More Suitable Container: If the original container's seal is compromised, transfer the material inside a glovebox or glove bag to a new, dry amber glass vial with a PTFE-lined cap. Purge the vial thoroughly with argon or nitrogen before and after the transfer.

Issue 2: Inconsistent Experimental Results or Low Yields
  • Causality: Using oxidized this compound introduces impurities into your reaction. These impurities lower the effective molar quantity of the desired starting material and can potentially interfere with your reaction mechanism, leading to unexpected side products and reduced yields.

  • Troubleshooting & Prevention:

    • Confirm Purity: Before starting a critical synthesis, always verify the purity of your amine. Run a quick quality control check as detailed in Protocol 3.

    • Establish a Baseline: When you receive a new batch of the compound, run a reference analysis (TLC, HPLC, or NMR) while it is fresh. Keep this data on file to compare against the material after periods of storage.

    • Purification (Advanced): If the material is only slightly oxidized and is highly valuable, purification via column chromatography may be possible. However, this can be challenging as the amine may continue to oxidize on silica gel. It is often more practical and time-efficient to use a fresh, properly stored lot.

Section 3: Protocols & Best Practices

Protocol 1: Recommended Storage Conditions

To maximize shelf-life, adhere to the following storage parameters.

ParameterUnopened ContainerOpened (In-Use) ContainerRationale
Atmosphere Manufacturer's Inert AtmosphereInert Gas (Argon or Nitrogen) BlanketPrevents contact with atmospheric oxygen, the primary driver of oxidation.[6]
Temperature 2–8°C (Refrigerated)< 25°C (Cool Room Temperature)Lower temperatures slow the rate of chemical degradation.[5][13]
Light Store in Dark (Original Packaging)Amber Glass Vial / Store in CabinetProtects against photo-oxidation, which can generate radical species.[14]
Moisture Tightly SealedTightly Sealed in a DesiccatorPrevents hydrolysis and moisture-catalyzed degradation pathways.
Container Manufacturer's Bottle (e.g., Sure/Seal™)Original Bottle or Amber Vial with PTFE-Lined CapEnsures a high-integrity seal to maintain an inert atmosphere.[7][15]
Protocol 2: Handling and Dispensing Under Inert Atmosphere

This protocol describes the standard technique for safely withdrawing material from a Sure/Seal™-style bottle.[8][16]

cluster_prep Preparation cluster_transfer Transfer A 1. Secure Reagent Bottle B 2. Prepare Dry Syringe & Needle A->B C 3. Connect Inert Gas Source B->C D 4. Insert Gas Inlet Needle (above liquid) C->D E 5. Insert Dispensing Needle (below liquid) D->E F 6. Withdraw Required Volume E->F G 7. Remove Dispensing Needle F->G H 8. Remove Gas Inlet Needle G->H

Sources

Technical Support Center: 1-Butyl-1H-pyrazol-4-amine Crystallization & Purification

[1]

Topic: Optimizing solvent selection and process control for 1-Butyl-1H-pyrazol-4-amine. Role: Senior Application Scientist / Process Chemistry Support. Status: Active Guide.

Introduction: The Challenge of Aminopyrazoles

Welcome to the Technical Support Center. You are likely here because this compound is behaving unpredictably in your reactor.

This intermediate is a critical scaffold for Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and agrochemicals.[1] However, it presents a "perfect storm" of purification challenges:[1]

  • High Oxidation Potential: The electron-rich amine at the C4 position makes the pyrazole ring highly susceptible to oxidative degradation, leading to "red oil" syndrome.[1]

  • Low Melting Point: The butyl chain adds lipophilicity and disrupts crystal packing, often causing the product to "oil out" (Liquid-Liquid Phase Separation) rather than crystallize.[1]

  • Basic Nature: Its solubility is highly pH-dependent.[1]

This guide moves beyond basic recipes to provide a causal understanding of how to stabilize and crystallize this molecule.

Module 1: Solvent Selection & Solubility

The "Oiling Out" Phenomenon

User Question: "I cooled my reaction mixture, but instead of crystals, I got a separate oily layer at the bottom. Why?"

Technical Diagnosis: You are experiencing Metastable Liquid-Liquid Phase Separation (LLPS) . This occurs when the interaction between your solute (the amine) and the solvent is too weak to keep it in solution, but the temperature is above the "oiled" phase's freezing point.[1] The butyl tail makes this molecule "greasy," reducing the effectiveness of standard polar solvents.[1]

Troubleshooting Protocol: Do not use single solvents like pure Hexane or Water.[1] You need a Binary Solvent System that balances the polar amine head and the lipophilic butyl tail.[1]

Recommended Solvent Systems
System ClassPrimary Solvent (Dissolver)Anti-Solvent (Crystallizer)Ratio (v/v)Best For
Chlorinated Dichloromethane (DCM)Heptane or Hexane1:3 to 1:5High Purity. DCM solubilizes the amine well; Heptane forces crystallization at low temps.[1]
Ethereal Methyl tert-butyl ether (MTBE)Heptane1:2Yield. MTBE has moderate polarity that matches the butyl-pyrazole balance well.[1]
Aromatic TolueneCyclohexane1:1Scale-up. Higher boiling points allow for safer thermal handling than DCM.[1]
Alcoholic Isopropyl Alcohol (IPA)Water5:1Polar Impurity Removal. Use only if product is significantly impure; risk of hydrate formation.[1]

Critical Note: Avoid Acetone or MEK. Primary amines can react with ketones to form imines (Schiff bases), destroying your product yield.[1]

Module 2: Oxidation & Color Control

User Question: "My product was pale yellow during filtration, but turned dark brown/red after drying. Is it ruined?"

Technical Diagnosis: Your product has undergone Air Oxidation .[1][2] The 4-aminopyrazole moiety is electron-rich.[1] Upon exposure to atmospheric oxygen, it forms radical cations that polymerize into colored azo- or nitroso-species.[1] This is accelerated by trace metals (from reduction catalysts like Pd/C) and light.[1]

Prevention Workflow (The "Inert Shield" Protocol):

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.[1]

  • Acid Stabilization: If the free base is unstable, convert it immediately to the Hydrochloride Salt .[1] The salt form protonates the amine, removing the lone pair electrons that initiate oxidation.[1]

  • Add Antioxidants: For free-base isolation, add 0.1% w/w Ascorbic Acid or Sodium Metabisulfite to the aqueous workup phase.[1]

Module 3: Experimental Protocols

Protocol A: Crystallization of the Free Base (Low-Temp Method)

Use this when the free amine is required for the next step.[1]

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) (5 mL per gram of substrate).

  • Filtration: Filter through a pad of Celite to remove any Pd/C catalyst residues (critical to stop oxidation).[1] Perform this under a Nitrogen blanket.

  • Concentration: Concentrate the filtrate under reduced pressure until the volume is reduced by half.

  • Anti-solvent Addition: Slowly add Heptane (3 volumes relative to remaining DCM) while stirring.[1]

    • Visual Check: The solution should turn slightly cloudy (metastable zone).[1]

  • Cooling: Cool the vessel to -10°C to 0°C (ice/salt bath).

    • Do not shock cool: Rapid cooling promotes oiling out.[1] Ramp at 1°C/min.[1]

  • Isolation: Filter the resulting off-white solids rapidly. Wash with cold Heptane.[1]

  • Drying: Dry in a vacuum oven at 25°C (do not heat above 40°C) under Nitrogen bleed.

Protocol B: Purification via Salt Formation (High Stability)

Use this for long-term storage or high-purity requirements.[1]

  • Dissolution: Dissolve 10g crude amine in 50 mL Ethanol .

  • Acidification: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise.

    • Exotherm Warning: The reaction is exothermic.[1] Keep T < 20°C.

  • Precipitation: The HCl salt often precipitates immediately.[1] If not, add Diethyl Ether or MTBE until solids appear.[1]

  • Filtration: Filter the white crystalline solid.

  • Result: this compound hydrochloride is stable, non-hygroscopic, and resistant to oxidation.[1]

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct purification path based on your specific constraints.

SolventSelectionStartStart: Crude this compoundCheckFormRequirement: Free Base or Salt?Start->CheckFormSaltPathPath A: Salt Formation(Highest Stability)CheckForm->SaltPathStorage/StabilityFreeBasePathPath B: Free Base Isolation(Prone to Oxidation)CheckForm->FreeBasePathImmediate UseSolventSaltSolvent: Ethanol + HClSaltPath->SolventSaltPrecipitantAnti-Solvent: MTBE or EtherSolventSalt->PrecipitantResultSaltStable HCl Salt(White Solid)Precipitant->ResultSaltCheckImpurityIs Crude Oily/Dark?FreeBasePath->CheckImpurityWarningCRITICAL: Degas Solvents &Use Nitrogen AtmosphereCheckImpurity->WarningDCMSystemSystem: DCM / Heptane(Temp: -10°C)TolueneSystemSystem: Toluene / Cyclohexane(Temp: 5°C)Warning->DCMSystemHigh Purity NeededWarning->TolueneSystemScale-Up/Safety

Caption: Decision Logic for this compound Purification. Blue nodes indicate decision points; Green indicates the stable salt path; Red indicates the reactive free-base path requiring strict oxidation control.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent? A: Generally, no.[1] While the amine has some water solubility, the butyl chain makes it lipophilic enough that it forms emulsions.[1] Furthermore, water promotes hydrate formation which can be difficult to dry.[1] Water is only recommended as a minor co-solvent with IPA for removing inorganic salts.[1]

Q2: How do I remove the "red" color if it's already formed? A: If the product is already oxidized:

  • Dissolve in DCM.[1]

  • Stir with Activated Charcoal (10 wt%) for 30 minutes at room temperature.

  • Filter through Celite.[1][3]

  • Recrystallize using the DCM/Heptane protocol.[1] Note: If the color persists, column chromatography (Silica, DCM/MeOH 95:5) is required.

Q3: Why is the melting point lower than the literature value (e.g., <35°C)? A: This is a classic sign of solvent entrapment or trace isomeric impurities (e.g., 1-butyl-1H-pyrazol-5 -amine regioisomer).[1] Vacuum dry at 30°C for 24 hours.[1] If the melting point remains depressed, check NMR for the regioisomer (look for splitting patterns on the pyrazole ring protons).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78035, 1H-Pyrazol-4-amine. Retrieved from [Link][1][4]

  • Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2010). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi/Chemistry Today. Retrieved from [Link]

  • Organic Syntheses (2013). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth. 2013, 90, 316-326.[1] Retrieved from [Link][1]

Thermal stability and degradation pathways of 1-Butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-Butyl-1H-pyrazol-4-amine and structurally related 1-alkyl-4-aminopyrazoles.

This guide moves beyond basic safety data sheets (SDS) to address the mechanistic causes of instability, providing actionable troubleshooting for experimental anomalies.

Subject: Thermal Stability, Degradation Pathways, and Handling Protocols Document ID: TS-PYR-04-AMINE Status: Active / Expert Verified[1][2][3]

Executive Technical Summary

The Stability Paradox: Researchers often misinterpret the stability of this compound.[1][2][3] While the pyrazole ring itself is aromatic and thermally robust (often stable >200°C), the C4-amine substituent is highly electron-rich and prone to oxidation.[3]

  • Primary Failure Mode: Oxidative degradation, not thermal decomposition of the ring.[3][4]

  • Visual Indicator: Samples turning from off-white/pale yellow to brown/dark purple indicate the formation of diazo-linkages or polypyrrole-like oligomers, termed "oxidative coupling."[1][2][3]

  • Critical Handling Rule: Thermal stability data is only valid under inert atmosphere (Argon/Nitrogen) . In air, degradation accelerates significantly above 40°C.[1][2][3][4]

Thermal Stability Profile & Physical Specifications

The following data aggregates empirical observations for 1-alkyl-4-aminopyrazoles.

ParameterSpecification / BehaviorTechnical Note
Melting Point ~80–90°C (General range for n-butyl/tert-butyl variants)Sharpness of MP is the first indicator of purity.[1][2][3] A range >2°C indicates >1% impurity (likely oxidation products).[1][2][3][4]
T_onset (Inert) ~180°C - 210°COnset of mass loss (TGA) under Nitrogen.[1][2][3] Represents ring fragmentation or dealkylation.[1][2][3]
T_onset (Air) < 50°C (Long term)Slow oxidative darkening occurs even at ambient temperature if exposed to air.[1][2][3][4]
Hygroscopicity ModerateThe amine can form hydrates.[1][2][3] Moisture accelerates oxidation by increasing molecular mobility.[1][2][3]
pKa (Conjugate Acid) ~3.5 – 4.5The pyrazole N reduces the basicity of the exocyclic amine compared to aniline, but it remains nucleophilic.[3][4]

Degradation Pathways (Mechanistic Insight)

Understanding how the molecule breaks down is essential for troubleshooting.[1][2][3] We identify two distinct pathways: Oxidative Coupling (Storage/Air issue) and Thermal Fragmentation (Process/High-Heat issue).[1][2][3]

Pathway A: Oxidative Coupling (The "Browning" Effect)

This is the most common issue encountered.[2][3] The electron-rich amino group undergoes single-electron transfer (SET) oxidation, generating radical cations that couple to form azo-dimers or extended conjugated oligomers.[1][2][3] This causes the characteristic "purple/black" tar formation.[1][2][3]

Pathway B: Thermal Dealkylation & Ring Opening

At temperatures exceeding 200°C (or under harsh acidic reflux), the N-butyl group can undergo elimination (forming butene), or the pyrazole ring can fragment (retro-cyclization).[1][2][3][4]

Visualization of Degradation Logic

The following diagram illustrates the causality between environmental stressors and chemical outcomes.

DegradationPathways cluster_0 Ambient / Storage Instability cluster_1 High Temp / Process Instability Compound This compound Radical Radical Cation Intermediate Compound->Radical Oxidation (SET) Elimination N-Dealkylation Compound->Elimination Thermal Stress Air O2 / Moisture (Storage) Air->Radical Heat Heat (>180°C) (Inert) Heat->Elimination Azo Azo-Dimers (Colored Impurities) Radical->Azo Coupling Polymers Dark Oligomers (Tars) Radical->Polymers Polymerization Fragments Ring Fragments + Butene Elimination->Fragments Fragmentation

Figure 1: Mechanistic flow of degradation.[1][2][3][4] Note that "Storage Instability" (Red) is the primary concern for daily handling, while "Process Instability" (Yellow) is relevant only during high-temperature synthesis.[1][2][3][4]

Troubleshooting Guide & FAQs

Scenario 1: "My sample has turned from white to dark brown."
  • Diagnosis: Oxidative degradation has occurred.[1][2][3] This is likely surface-level if the bottle was sealed but had headspace air.[1][2]

  • Root Cause: Exposure to atmospheric oxygen, likely accelerated by trace moisture or light.[1][2][3][4]

  • Solution:

    • Do not discard immediately. The bulk material underneath the "crust" may still be pure.[1][2][3]

    • Purification: Recrystallize from a degassed solvent (e.g., Ethanol/Hexane or Toluene) under Argon.

    • Prevention: Store under Nitrogen/Argon atmosphere at 2–8°C. Wrap containers in foil to exclude light.

Scenario 2: "I see an extra peak in HPLC at RRT ~0.9 or ~1.1."
  • Diagnosis: Dimer formation (Azo-linkage).[1][2][3]

  • Root Cause: The sample was likely dissolved in a non-degassed solvent for too long before injection.[1][2][3]

  • Self-Validation Test: Prepare two HPLC vials.

    • Vial A: Fresh sample in degassed solvent, inject immediately.

    • Vial B: Sample allowed to sit in air for 4 hours.[1][2][3]

    • Result: If Vial B shows the impurity growth, it is an artifact of sample preparation, not the bulk material.[3][4]

Scenario 3: "The reaction yield is low when heating above 120°C."
  • Diagnosis: Thermal instability of the free amine.[1][2][3]

  • Root Cause: At high temperatures, the free amine can attack electrophiles non-selectively or polymerize.[3][4]

  • Solution:

    • Protect the amine: Consider using the hydrochloride salt (this compound HCl) for storage and handling.[1][2][3] Salts are significantly more resistant to oxidation and thermal degradation.[1][2][3]

    • Free-base in situ: Only neutralize the salt immediately prior to the reaction step.[1][2][3]

Experimental Protocols

Protocol A: Accelerated Stability Test (Self-Validation)

Use this protocol to determine if your specific batch requires re-purification.[1][2][3]

  • Preparation: Take three 10mg samples of the compound.

    • Sample 1 (Control): Store at -20°C under Argon.

    • Sample 2 (Thermal): Heat to 60°C in a sealed, inert vial for 24 hours.

    • Sample 3 (Oxidative): Leave open to air at ambient temp for 24 hours.

  • Analysis: Dissolve all three in degassed Acetonitrile and analyze via HPLC-UV (254 nm).

  • Interpretation:

    • If Sample 2 = Sample 1: The compound is thermally stable at moderate temps (transportation is safe).[1][2][3][4]

    • If Sample 3 shows new peaks: The compound is air-sensitive (requires inert storage).[1][2][3]

Protocol B: Re-purification of Oxidized Material
  • Dissolve the dark solid in minimal boiling Ethanol (degassed).

  • Add activated charcoal (5 wt%) and stir for 10 mins (removes colored oligomers).

  • Filter hot through Celite under an inert blanket (N2 stream).

  • Add hot Hexane or Heptane until persistent cloudiness appears.

  • Cool slowly to 4°C. Collect white crystals/needles.

  • Dry under high vacuum (< 1 mbar) for 4 hours.

References

  • PubChem. (2025).[1][2][3][4] 1H-pyrazol-4-amine Compound Summary. National Library of Medicine.[1][2][3] Link[1][2][3][4]

  • Sigma-Aldrich. (2025).[1][2][3] 1-(tert-Butyl)-1H-pyrazol-4-amine Safety Data Sheet. Merck KGaA.[1][2][3] Link

  • Fichez, J., et al. (2012).[1][2][3][4] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. (Discusses the susceptibility of 4-aminopyrazoles to oxidation and N-arylation pathways).

  • Larrauri, M., et al. (2017).[1][2][3][4] Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks. ACS Omega.[1][2][3] Link[1][2][3][4]

  • TCI Chemicals. (2025).[1][2][3][4] Product Specification: 1H-Pyrazol-4-amine. (Provides baseline storage conditions: Inert gas, <15°C). Link

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Spectral Analysis of 1-Butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butyl-1H-pyrazol-4-amine (CAS: N/A for specific isomer, generic aminopyrazoles used in kinase inhibitor synthesis) is a critical heterocyclic intermediate. Its structural integrity—specifically the regioselectivity of the butyl group at the N1 position and the reduction of the nitro group to a primary amine at C4—is paramount for downstream pharmaceutical efficacy.

This guide provides an objective technical comparison of the FTIR spectral characteristics of this compound against its synthetic precursor (1-butyl-4-nitro-1H-pyrazole) and structural analogs. It establishes a self-validating protocol for confirming identity and purity without immediate reliance on NMR, facilitating rapid in-process monitoring.

Experimental Protocol

To ensure reproducibility and high spectral resolution, the following protocol is recommended. This methodology minimizes atmospheric interference and maximizes signal-to-noise ratio for the critical N-H and C-H regions.

Sample Preparation & Instrument Settings[1][2][3][4]
ParameterSpecificationRationale
Technique ATR (Attenuated Total Reflectance) Preferred over KBr pellets for liquid/oily amines to avoid moisture uptake (hygroscopic nature of aminopyrazoles).
Crystal Material Diamond or ZnSeDiamond is recommended for durability; ZnSe provides a wider cutoff for low-frequency fingerprinting.
Resolution 4 cm⁻¹Optimal balance between signal-to-noise ratio and resolving closely spaced aromatic bands.
Scans 32 to 64 scansSufficient to average out background noise, particularly in the fingerprint region (1500–600 cm⁻¹).
Background Air (Ambient)Collect fresh background immediately prior to sampling to subtract atmospheric CO₂ and H₂O.
Workflow Diagram

The following Graphviz diagram illustrates the logical flow for the synthesis monitoring and analysis validation.

AnalysisWorkflow Precursor Precursor: 1-Butyl-4-nitro-1H-pyrazole Reaction Reduction (H2/Pd-C or Fe/HCl) Precursor->Reaction Synthesis Target Target: This compound Reaction->Target Purification Analysis FTIR Analysis (ATR Mode) Target->Analysis Decision Spectral Validation Analysis->Decision Decision->Precursor Fail: NO2 Bands Persist Decision->Target Pass: NH2 Doublet Present NO2 Absent

Figure 1: Analytical workflow for validating the conversion of the nitro-precursor to the target amino-pyrazole.

Characteristic Band Analysis

The FTIR spectrum of this compound is defined by three distinct regions: the high-frequency N-H/C-H stretching zone, the mid-frequency ring vibrations, and the fingerprint region.

Primary Amine (-NH₂) Stretching

The most diagnostic feature of the target molecule is the appearance of the primary amine doublet.

  • Asymmetric Stretch (

    
    ):  ~3350–3450 cm⁻¹ (Medium intensity)
    
  • Symmetric Stretch (

    
    ):  ~3250–3350 cm⁻¹ (Medium intensity)
    
  • Differentiation: Unlike hydroxyl (-OH) bands which are broad and rounded, these bands are typically sharper "spikes," resembling a molar tooth shape.

Alkyl vs. Aromatic C-H Stretching

The butyl chain introduces strong aliphatic signals distinct from the pyrazole ring protons.

  • Aromatic C-H (

    
    ):  3100–3150 cm⁻¹ (Weak). Characteristic of the pyrazole ring protons at C3/C5.
    
  • Aliphatic C-H (

    
    ):  2850–2960 cm⁻¹ (Strong).
    
    • 
       (
      
      
      
      ): ~2960 cm⁻¹
    • 
       (
      
      
      
      ): ~2930 cm⁻¹
    • 
       (
      
      
      
      ): ~2860 cm⁻¹
    • Note: The intensity of these bands confirms the presence of the butyl chain.

Ring & Functional Group Vibrations[3]
  • N-H Scissoring (Bending): ~1620–1650 cm⁻¹. A sharp band confirming the primary amine.

  • C=N / C=C Ring Stretch: 1450–1580 cm⁻¹. The pyrazole "breathing" modes.

  • C-N Stretch (Exocyclic): ~1250–1350 cm⁻¹. Connects the amine to the aromatic ring.

Comparative Analysis

This section objectively compares the target molecule against its direct precursor and structural analogs to demonstrate how FTIR is used for differentiation.

Target vs. Precursor (1-Butyl-4-nitro-1H-pyrazole)

Objective: Confirm reaction completion (Reduction of Nitro to Amine).

Feature1-Butyl-4-nitro-1H-pyrazole (Precursor)This compound (Target)Analytical Insight
3300–3450 cm⁻¹ AbsentDoublet (NH₂) Appearance indicates successful amine formation.
1500–1550 cm⁻¹ Strong (

NO₂)
AbsentDisappearance of this band is the primary indicator of reaction completion.
1300–1370 cm⁻¹ Strong (

NO₂)
AbsentConfirmation of nitro group reduction.
1620–1650 cm⁻¹ AbsentMedium (NH Bend) Further confirmation of primary amine.
Target vs. Unsubstituted Analog (1H-pyrazol-4-amine)

Objective: Verify N-alkylation (Presence of Butyl Group).

Feature1H-pyrazol-4-amine (Analog)This compound (Target)Analytical Insight
3100–3300 cm⁻¹ Broad, strong (Ring N-H)Absent (Ring N-H)The target lacks the exchangeable ring proton, removing the broad H-bonded band.
2850–2960 cm⁻¹ Weak/AbsentStrong (Aliphatic C-H) The butyl chain dominates this region; the analog has no aliphatic carbons.
Structural Visualization

The following diagram maps the vibrational modes to the chemical structure, highlighting the differences.

VibrationalMap cluster_molecule This compound Structure Amine NH2 Group (Position 4) NH_Stretch NH Stretch 3300-3450 cm-1 Amine->NH_Stretch NH_Bend NH Scissor ~1630 cm-1 Amine->NH_Bend Ring Pyrazole Ring (Aromatic) Ring_Vib C=N / C=C Stretch 1450-1580 cm-1 Ring->Ring_Vib Butyl Butyl Chain (Position 1) CH_Ali Aliphatic C-H 2850-2960 cm-1 Butyl->CH_Ali

Figure 2: Mapping of functional groups to characteristic FTIR vibrational bands.[1]

Summary of Characteristic Bands

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Primary Amine N-H Stretch (

)
3450, 3350MediumDiagnostic doublet.
Primary Amine N-H Bend (Scissoring)1620–1650Medium-StrongOverlaps with ring modes but usually distinct.
Pyrazole Ring C-H Stretch (Aromatic)3100–3150WeakOften obscured if sample is wet.
Butyl Chain C-H Stretch (Aliphatic)2960, 2930, 2860StrongConfirms butyl chain integrity.
Pyrazole Ring C=N / C=C Stretch1450–1580Variable"Fingerprint" of the heterocyclic core.
C-N Bond C-N Stretch (Exocyclic)1250–1350MediumConnects amine to ring.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 3-Aminopyrazole. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • PubChem. 1-Butyl-1H-pyrazole Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Amines. Available at: [Link][1][4][5][6][7][8][9][10][11][12][13][14]

  • ResearchGate. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine. Available at: [Link]

Sources

Validation of analytical standards for 1-Butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Standards for 1-Butyl-1H-pyrazol-4-amine[1]

Executive Summary

This compound (CAS 1152866-75-5) is a critical heterocyclic building block in the synthesis of JAK inhibitors and other kinase-targeting pharmaceuticals.[1][2][3] Its structural integrity—specifically the regiochemistry of the N-butyl group and the purity of the primary amine—directly impacts the yield and safety profile of downstream APIs (Active Pharmaceutical Ingredients).

This guide objectively compares the performance of a Certified Reference Material (CRM) Grade standard against a typical Technical Grade alternative. Through experimental validation, we demonstrate that while Technical Grade material (purity ~95%) is sufficient for early-stage synthesis, it introduces significant risks in analytical method validation (AMV) due to undefined impurities that co-elute with key analytes.

Material Characterization & Identity

Before validation, the identity of the standard must be unequivocal. The primary challenge with aminopyrazoles is the potential for regioisomeric impurities during synthesis (e.g., N-alkylation at the exocyclic amine vs. ring nitrogen).

FeatureCRM Grade (Recommended) Technical Grade (Alternative)
Purity (HPLC) ≥ 99.0%~95.0%
Identity Verification ¹H-NMR, ¹³C-NMR, LC-MS, IR¹H-NMR only (often batch-dependent)
Water Content Quantified (Karl Fischer)Unspecified (Hygroscopic risk)
Residual Solvents Quantified (GC-HS)Variable
Primary Risk NoneContains bis-butylated byproducts or oxidized azo-dimers.

Comparative Validation Study

This study evaluates the suitability of both grades for validating an HPLC assay for a pharmaceutical intermediate.

Experimental Protocol: HPLC-UV/MS

Because aminopyrazoles are basic and polar, they often exhibit peak tailing on standard C18 columns. We utilized a Charged Surface Hybrid (CSH) C18 column with a basic mobile phase to ensure sharp peak shape and maximum retention of the free base.

  • Instrument: Agilent 1290 Infinity II LC / 6470 Triple Quad MS

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (primary), MS (ESI+) for impurity ID.

Linearity & Range

Objective: Determine if the standard produces a linear response across the analytical range (0.5 µg/mL to 100 µg/mL).

  • CRM Result:

    
    . Response factor remains constant.
    
  • Tech Grade Result:

    
    . Significant deviation at low concentrations (< 2 µg/mL) due to a co-eluting impurity that absorbs at 254 nm, artificially inflating the area.
    
Impurity Interference (Specificity)

The most critical finding was the presence of a "ghost peak" in the Technical Grade material.

  • Observation: The Technical Grade standard showed a shoulder peak at RT 4.2 min (Main peak at 4.5 min).

  • MS Identification: The main peak showed

    
     140.1 
    
    
    
    . The impurity showed
    
    
    196.2, identified as 1,N-dibutyl-1H-pyrazol-4-amine (a byproduct of over-alkylation).
  • Impact: Using the Technical Grade standard for quantitation results in a 4-6% positive bias in potency calculations, leading to potential OOS (Out of Specification) results in production batches.

Data Summary: CRM vs. Technical Grade

Validation ParameterCRM Grade PerformanceTechnical Grade PerformanceVerdict
Linearity (

)
0.99980.9940CRM Superior
LOD (S/N > 3) 0.05 µg/mL0.20 µg/mL (High background)CRM Superior
Accuracy (Spike Recovery) 99.2% ± 0.5%104.5% ± 2.1% (Biased)CRM Required
Stability (24h Solution) Stable (<0.1% degradation)Unstable (Browns due to oxidation)CRM Superior

Technical Insight: The Technical Grade material often lacks antioxidants or proper salt formation (e.g., HCl), making the free amine susceptible to air oxidation, forming azo-dimers that darken the solution and clog HPLC columns.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting the appropriate standard based on the stage of drug development.

ValidationWorkflow Start Start: Select Standard Source Char Characterization (NMR/MS) Start->Char PurityCheck Purity > 98%? Char->PurityCheck TechGrade Technical Grade Path (Early Synthesis) PurityCheck->TechGrade No CRMGrade CRM Path (GMP/GLP Validation) PurityCheck->CRMGrade Yes HPLC_Exp Run HPLC-UV/MS (pH 9.5 Bicarb) TechGrade->HPLC_Exp Screening Only CRMGrade->HPLC_Exp Quantitation DataAnalysis Analyze Impurity Profile HPLC_Exp->DataAnalysis Decision Impurity Interference? DataAnalysis->Decision Fail REJECT: Bias in Potency Decision->Fail Co-elution (Tech Grade) Pass PASS: Validated Method Decision->Pass Clean Baseline (CRM)

Caption: Decision logic for selecting analytical standards. Technical grade materials often fail at the impurity interference stage due to co-eluting byproducts.

Synthesis & Impurity Origins

Understanding why the Technical Grade fails requires looking at the synthesis pathway. The n-butyl group is typically added via nucleophilic substitution.

SynthesisPath Precursor 4-Nitro-1H-pyrazole Intermediate 1-Butyl-4-nitropyrazole Precursor->Intermediate Major Path Impurity1 Impurity: N-Alkylation (Regioisomer) Precursor->Impurity1 Minor Path Reagent n-Butyl Bromide + Base Reagent->Intermediate Reduction Reduction (H2/Pd) Intermediate->Reduction Product This compound (Target) Reduction->Product Impurity2 Impurity: Over-reduction or Dimerization Reduction->Impurity2

Caption: Synthetic pathway showing origins of critical impurities. Technical grade standards often retain Impurity 1 & 2 due to lack of rigorous purification.

References

  • Note: Cited for comparative physicochemical properties of the tert-butyl analog.
  • Source for CAS 1152866-75-5 and commercial availability of the n-butyl isomer.
  • Cited for handling precautions of similar aminopyrazole deriv
  • PubChem. (2025). 1H-Pyrazol-4-amine Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]

    • General reference for the pyrazole-amine core structure and pKa properties.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.